Cas no 1356582-67-6 (benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate)

Benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate is a chiral carbamate derivative featuring a stereochemically defined 1,2-diphenylethanol scaffold. Its key advantages include high enantiomeric purity, making it valuable as an intermediate in asymmetric synthesis and pharmaceutical applications. The presence of both hydroxyl and carbamate functional groups allows for versatile reactivity, enabling further derivatization or use as a chiral auxiliary. The rigid diphenyl backbone enhances stereocontrol in catalytic processes. This compound is particularly useful in the synthesis of optically active amines and amino alcohols, offering precise control over stereochemistry in complex molecular architectures. Its stability under standard conditions ensures reliable handling and storage.
benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate structure
1356582-67-6 structure
商品名:benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate
CAS番号:1356582-67-6
MF:C22H21NO3
メガワット:347.407046079636
CID:5619226
PubChem ID:56958638

benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28298141
    • 1356582-67-6
    • N-[(alphaR,betaS)-alpha-Phenyl-beta-hydroxyphenethyl]carbamic acid benzyl ester
    • benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
    • Carbamic acid, N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-, phenylmethyl ester
    • benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate
    • インチ: 1S/C22H21NO3/c24-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)23-22(25)26-16-17-10-4-1-5-11-17/h1-15,20-21,24H,16H2,(H,23,25)/t20-,21+/m1/s1
    • InChIKey: FNGLFWBDAFAQAG-RTWAWAEBSA-N
    • ほほえんだ: O[C@@H](C1C=CC=CC=1)[C@@H](C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 347.15214353g/mol
  • どういたいしつりょう: 347.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 410
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

  • 密度みつど: 1.206±0.06 g/cm3(Predicted)
  • ふってん: 541.9±50.0 °C(Predicted)
  • 酸性度係数(pKa): 11.39±0.46(Predicted)

benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28298141-0.5g
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
1356582-67-6 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28298141-10.0g
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
1356582-67-6 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28298141-5g
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
1356582-67-6
5g
$3520.0 2023-09-07
Enamine
EN300-28298141-10g
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
1356582-67-6
10g
$5221.0 2023-09-07
Enamine
EN300-28298141-0.1g
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
1356582-67-6 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28298141-1.0g
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
1356582-67-6 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28298141-0.05g
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
1356582-67-6 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28298141-0.25g
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
1356582-67-6 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28298141-5.0g
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
1356582-67-6 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28298141-2.5g
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
1356582-67-6 95.0%
2.5g
$2379.0 2025-03-19

benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate 関連文献

benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamateに関する追加情報

Benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate and CAS No. 1356582-67-6: A Comprehensive Overview of Its Chemical Properties and Biological Significance

Benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate is a complex organic compound characterized by its unique molecular structure, which combines aromatic rings, hydroxyl groups, and carbamate functionalities. This compound, identified by the CAS No. 1356582-67-6, represents a critical intermediate in the development of pharmaceuticals and biochemical applications. Its synthesis involves multi-step organic reactions, including the formation of a chiral center at the 1R,2S configuration, which is essential for its biological activity. Recent studies have highlighted the potential of this compound in modulating cellular signaling pathways, making it a subject of significant interest in medicinal chemistry.

The 1R,2S stereochemistry of the molecule plays a pivotal role in its pharmacological properties. The presence of the 2-hydroxy group introduces hydrophilicity, while the 1,2-diphenylethylcarbamate moiety contributes to hydrophobic interactions with biological targets. This structural duality enables the compound to exhibit dual functionality, potentially targeting multiple receptors or enzymes. Researchers have recently explored its role in enzyme inhibition, with promising results in inhibiting serine proteases, which are implicated in inflammatory diseases.

Recent advancements in synthetic methodologies have enabled the efficient preparation of Benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate. A 2023 study published in Organic & Biomolecular Chemistry reported a novel catalytic approach using chiral auxiliaries to achieve high enantiomeric purity. This method not only reduces synthetic waste but also aligns with green chemistry principles, making it a sustainable option for large-scale production. Such innovations are critical for meeting the growing demand for chiral pharmaceuticals in the global market.

The 1,2-diphenylethylcarbamate scaffold has been extensively studied for its potential as a drug candidate. In 2022, a team at the University of Tokyo demonstrated its ability to modulate the Wnt/β-catenin signaling pathway, which is associated with cancer progression. This finding suggests that the compound could serve as a lead molecule for the development of anti-cancer therapies. Further research is ongoing to optimize its potency and selectivity.

Biological assays have revealed the 2-hydroxy group's role in enhancing the compound's solubility, which is crucial for oral bioavailability. A 2024 study in Journal of Medicinal Chemistry showed that the compound exhibits improved cellular uptake compared to its non-hydroxylated analogs. This property is particularly advantageous for targeting intracellular pathways, such as those involved in neurodegenerative diseases.

The carbamate functionality in Benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate is known for its ability to form hydrogen bonds with biological macromolecules. This characteristic has been leveraged in the design of small-molecule inhibitors for protein-protein interactions, a key area in drug discovery. Recent work by the European Molecular Biology Laboratory has demonstrated its potential in disrupting the interaction between oncogenic kinases, offering new therapeutic avenues for cancer treatment.

From a synthetic perspective, the 1R,2S configuration is challenging to achieve due to the inherent racemization tendencies of the molecule. However, advances in asymmetric catalysis have enabled the selective synthesis of this enantiomer. A 2023 breakthrough in Chemical Science utilized a chiral Brønsted acid catalyst to achieve 98% enantiomeric excess, significantly improving the efficiency of the synthesis process.

The Benzyl group in this compound provides steric bulk, which can influence its binding affinity to target proteins. This feature has been exploited in the design of selective inhibitors for G protein-coupled receptors (GPCRs), which are major targets for pharmaceutical drugs. A 2024 study in ACS Chemical Biology demonstrated that the compound selectively binds to the β2-adrenergic receptor, highlighting its potential in treating respiratory disorders.

Environmental and safety considerations are also critical in the development of this compound. The 1,2-diphenylethylcarbamate moiety has been evaluated for its biodegradability, with studies showing that it can be metabolized by certain bacterial strains. This property is important for minimizing environmental impact, aligning with regulatory requirements for pharmaceutical intermediates.

Future research directions include the exploration of Benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate as a prodrug. Its hydrophilic nature could allow for controlled release in specific tissues, enhancing therapeutic efficacy. Additionally, combinatorial approaches with other pharmacological agents are being investigated to maximize its therapeutic potential.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD